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Experimental Evidence at a Glance

The table below summarizes key findings from pivotal studies comparing insulin therapy plus supportive

care against supportive care alone in acute aluminum phosphide poisoning.

Study Mortality (Insulin Mortality (Control Key Secondary Outcomes (Insulin
(Design) Group) Group) vs. Control)

| 2023 RCT (n=108) [1] | 64.8% | 96.3% | * Lower vasopressor dose: 7 mg vs. 26 mg (median) * Fewer
intubations: 61.1% vs. 81.5% « Improved BP: Higher systolic, diastolic, and mean arterial pressure at 6
hours ¢ Better metabolic markers: Improved bicarbonate and lactate levels | | Hossein et al. (Prospective,
n=88) [2] | Data Suggests Significant Reduction | Data Suggests Higher Rate | « Shorter hospital stay for
survivors in the insulin group [2] | | Pannu et al. (Prospective) [2] | Consistent Mortality Benefit | Consistent

Higher Mortality | « Divergent results for blood pressure, blood gases, and need for mechanical ventilation

[2]]

Conclusions from Evidence: A 2023 Randomized Controlled Trial (RCT) provides the strongest
evidence, demonstrating that insulin-euglycemia therapy is a safe and effective treatment option,
significantly reducing mortality and improving key clinical parameters [1]. This is supported by a 2024
systematic review which concluded that insulin use in AIP poisoning consistently reduced mortality rates

across all studies it analyzed [2].
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Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from

the key studies.

Insulin-Euglycemia Therapy (2023 RCT Protocol) [1]

Intervention Group: Received standard supportive care plus insulin-euglycemia therapy.
Insulin Administration:
o Initial Bolus: 1.0 IU/kg of regular insulin.
o Maintenance Infusion: 0.5 |U/kg/h, titrated to maintain blood glucose levels between 100 and
200 mg/dL.
Dextrose Support: A concurrent infusion of 25% dextrose was administered to prevent
hypoglycemia, starting at a rate of 100 ml/h and adjusted as needed.
Control Group: Received standard supportive care plus a placebo infusion.

Supportive Care (Standard Therapy)

This represents the conventional management for AIP poisoning, which both the intervention and control

groups received [2] [1]:

Gastric Lavage: With potassium permanganate or coconut oil.

Vasopressors: Noradrenaline or dopamine infusion for shock management.

Mechanical Ventilation: For patients with respiratory failure or impaired consciousness.
Correction of Acid-Base and Electrolyte Imbalances: Including metabolic acidosis and
hypokalemia.

Proposed Mechanism of Insulin Action

The high lethality of AIP poisoning is primarily due to phosphine gas's inhibition of cytochrome c oxidase,
leading to catastrophic mitochondrial failure and a "state of metabolic starvation" in cells, particularly
cardiomyocytes [2]. Insulin therapy is theorized to counteract this through multiple pathways, as illustrated

below.
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The diagram above shows how insulin acts as a metabolic rescue therapy. By forcing a shift back to
glycolysis and providing an alternative energy substrate, it helps bypass the blocked oxidative

phosphorylation pathway, thereby stabilizing cardiac function [2].

Adverse Effects and Practical Considerations

While promising, insulin therapy is not without risks, which must be managed in a critical care setting.

e Hypoglycemia: The most significant risk, mitigated by concurrent dextrose infusion and frequent
blood glucose monitoring (e.g., every 30-60 minutes) [1].

e Hypokalemia: Insulin drives potassium into cells, potentially causing low serum potassium levels.
This requires close monitoring and aggressive intravenous potassium supplementation [2].

¢ Hyperglycemia: May also occur and requires careful titration of the insulin infusion [2].

Future Research Directions
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The 2024 systematic review underscores that despite encouraging results, the evidence base is still built on a
limited number of studies. It confidently states that high-quality randomized control trials are still needed

to firmly establish insulin therapy as a standard antidote [2]. Future research should focus on:

e Larger, multi-center RCTs to confirm efficacy and safety.
¢ Refining the treatment protocol, including optimal dosing and timing of initiation.
¢ Identifying which patient subgroups would benefit most from this intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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